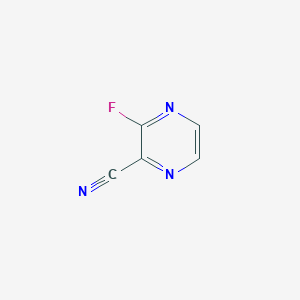![molecular formula C11H8ClF3O2 B11719816 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B11719816.png)
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid is a chemical compound with the molecular formula C11H8ClF3O2 . This compound is known for its unique structural features, which include a cyclopropane ring attached to a phenyl group substituted with chlorine and trifluoromethyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid involves several steps. One common method includes the reaction of 1-chloro-3-(trifluoromethyl)benzene with trifluoroacetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out in toluene at low temperatures (0-5°C) for several hours. After the reaction, the mixture is treated with ice water, and the pH is adjusted using sodium hydroxide solution. The organic phase is then separated and distilled under reduced pressure to obtain the desired product .
Chemical Reactions Analysis
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can form covalent bonds with target molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid can be compared with similar compounds such as:
1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid: This compound has a similar structure but with the chlorine atom in a different position.
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone: This compound has a trifluoroethanone group instead of a cyclopropanecarboxylic acid group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H8ClF3O2 |
|---|---|
Molecular Weight |
264.63 g/mol |
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H8ClF3O2/c12-8-4-6(10(1-2-10)9(16)17)3-7(5-8)11(13,14)15/h3-5H,1-2H2,(H,16,17) |
InChI Key |
QUODQAOGGUGPLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


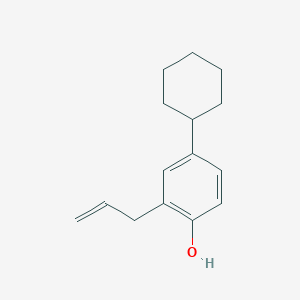
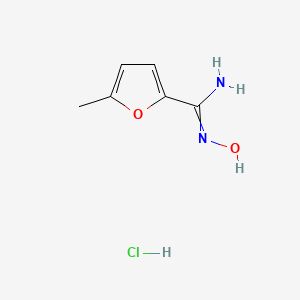
![tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate](/img/structure/B11719740.png)
![1,2,4,5-tetrahydro-3H-Pyrido[4,3-b]indol-3-one](/img/structure/B11719753.png)

![6-(Methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11719761.png)
![O-[(3-bromo-4-methoxyphenyl)methyl]hydroxylamine](/img/structure/B11719773.png)
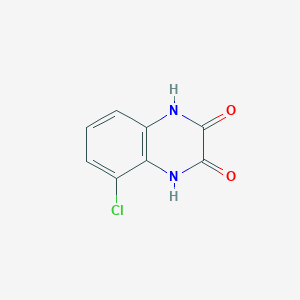
![3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid](/img/structure/B11719784.png)
![6-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B11719793.png)
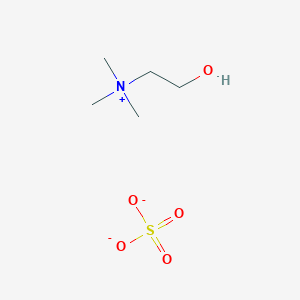
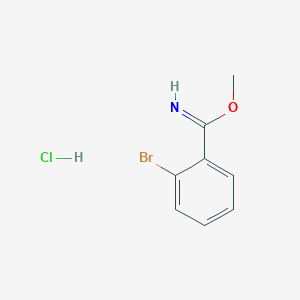
![tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate](/img/structure/B11719805.png)
